N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
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Overview
Description
N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide: is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fluorenyl group, a triazolopyridine core, and a carboxamide functional group, which collectively contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable azide. The reaction conditions often include the use of a catalyst such as copper(I) iodide and a base like triethylamine, under reflux conditions.
Attachment of the Fluorenyl Group: The fluorenyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a fluorenyl halide and a strong base such as sodium hydride to facilitate the substitution.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be done by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the triazolopyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used under mild conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydro-triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the triazolopyridine core can interact with active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide: can be compared with other triazolopyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The position of the carboxamide group and the nature of the substituents on the triazolopyridine ring can significantly affect its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-15(2)14-21-26-27-23-20(12-7-13-28(21)23)24(29)25-22-18-10-5-3-8-16(18)17-9-4-6-11-19(17)22/h3-13,15,22H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRQAHOVRYDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1C=CC=C2C(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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